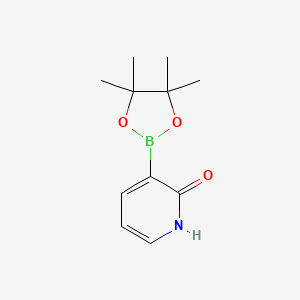![molecular formula C17H12ClFN2O2 B2826603 4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-24-8](/img/structure/B2826603.png)
4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The quinoline core is substituted at the 4-position with an amino group that is further substituted with a 3-chloro-4-fluorophenyl group . At the 6-position of the quinoline, there is a methyl group, and at the 2-position, there is a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the appropriate positions . The presence of the chloro and fluoro substituents on the phenyl ring attached to the amino group would introduce elements of polarity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The amino group could potentially engage in reactions typical of amines, while the carboxylic acid group could undergo reactions typical of carboxylic acids. The presence of the chloro and fluoro substituents could also influence the compound’s reactivity .科学的研究の応用
Tyrosinase Inhibition
Tyrosinase (TYR) plays a crucial role in melanin production across different organisms. Overproduction of melanin is associated with skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. Notably, the 4-fluorobenzyl moiety, combined with an additional chlorine atom, enhances inhibitory activity against tyrosinase. The incorporation of the 3-chloro-4-fluorophenyl fragment into new chemotypes has shown promise in improving inhibition potency .
Rh-Catalyzed Asymmetric Addition Reactions
The compound’s 3-chloro-4-fluorophenylboronic acid derivative has been employed as a reactant in Rh-catalyzed asymmetric addition reactions. These reactions are valuable in synthetic chemistry for creating chiral molecules with high enantioselectivity .
Palladium-Catalyzed Oxidative Cross-Coupling
The same 3-chloro-4-fluorophenylboronic acid participates in palladium-catalyzed oxidative cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Schiff Base Complexes
The compound’s Schiff base derivatives exhibit high affinity for transition metal ions. Researchers have utilized this property to prepare solid complexes, which find applications in coordination chemistry and materials science .
Indole Derivatives
Indole derivatives, including this compound, have diverse biological and clinical applications. For instance, indole-3-acetic acid (a derivative) acts as a plant hormone. Understanding the pharmacological activities of indole derivatives contributes to drug discovery and therapeutic interventions .
Molecular Modelling Studies
Docking analysis has supported the activity of selected 3-chloro-4-fluorophenyl-based compounds as tyrosinase inhibitors. These compounds exhibit higher potency compared to reference compounds. Molecular modelling studies provide insights into their binding modes and interactions with the catalytic site of tyrosinase .
Safety and Hazards
将来の方向性
Given the wide range of biological activities exhibited by quinoline derivatives, there is significant potential for future research into compounds such as “4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid”. This could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity .
特性
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-9-2-5-14-11(6-9)15(8-16(21-14)17(22)23)20-10-3-4-13(19)12(18)7-10/h2-8H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJUAQSSCOMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)
![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)


